molecular formula C18H27N3O4S B2730579 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide CAS No. 1251608-34-0

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Cat. No. B2730579
CAS RN: 1251608-34-0
M. Wt: 381.49
InChI Key: YZNIWZIYSOARSA-UHFFFAOYSA-N
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Description

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide, also known as AZD3293, is a small molecule drug candidate that is currently being developed for the treatment of Alzheimer's disease. The drug works by inhibiting the production of beta-amyloid, which is a protein that is believed to play a key role in the development of Alzheimer's disease.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

The synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents highlights the hemostatic and neurotransmitter activities of these compounds. Introduction of the pyridine fragment into amino acid structures opens up investigations into their potential biological activities (S. Shilin, Z. Voitenko, M. Nechai, 2019). Similarly, the synthesis and characterization of spiro thiazolinone heterocyclic compounds, including transformations leading to bioactive fused heterocyclic compounds, underscore the antimicrobial potential of these structures (P. N. Patel, Y. Patel, 2015).

Biological Activities and Medicinal Chemistry Applications

The pharmacological characterization of compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine highlights their high affinity for κ-opioid receptors and potential for treating depression and addiction disorders (S. Grimwood et al., 2011). The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions further demonstrates the utility of such synthetic strategies in accessing biologically active compounds (Egoitz Conde et al., 2015).

Mechanistic Insights and Chemical Interactions

Studies on compounds like 1-(2-hydroxyacetyl)piperidine-2-one offer direct evidence for a transition state bridge proton in stable potentials, mimicking the serine alcohol attack in serine protease enzymes. This insight into the mechanism may inform the development of enzyme inhibitors or mimics with specific applications in biochemistry or medicinal chemistry (L. Bethencourt, O. Núñez, 2008).

properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c22-17(19-15-7-3-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-1-2-6-12-21/h9-10,13,15H,1-8,11-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNIWZIYSOARSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

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